molecular formula C16H9F6N3O2 B5148622 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B5148622
M. Wt: 389.25 g/mol
InChI Key: IIEAPHRZJGQYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Efficient synthesis strategies have been developed for related benzimidazole derivatives, indicating the possibility of similar approaches for the compound (Yuan et al., 2009).

Molecular Structure Analysis

  • Studies have shown that the molecular structure of benzimidazole derivatives is influenced by substituents like trifluoromethyl groups (Li et al., 2012).

Chemical Reactions and Properties

  • Benzimidazole compounds with electron-withdrawing substituents, such as trifluoromethyl groups, exhibit enhanced anionophoric activity (Peng et al., 2016).

Physical Properties Analysis

  • The physical properties of benzimidazole derivatives can be significantly altered by the introduction of trifluoromethyl groups, affecting solubility and stability (Banerjee et al., 2003).

Chemical Properties Analysis

  • The chemical properties of benzimidazole derivatives are often defined by the presence of electron-withdrawing groups, which can enhance reactivity and binding affinity to various substrates (Cai et al., 2003).

properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N3O2/c17-15(18,19)8-3-7(4-9(5-8)16(20,21)22)13(26)23-10-1-2-11-12(6-10)25-14(27)24-11/h1-6H,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEAPHRZJGQYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.